molecular formula C42H85N3O2 B12685592 N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative CAS No. 89394-72-9

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative

Cat. No.: B12685592
CAS No.: 89394-72-9
M. Wt: 664.1 g/mol
InChI Key: DLGIIVIYELBMDJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound is formally designated as N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide under IUPAC guidelines. This name reflects its bifunctional structure, comprising two stearamide (octadecanamide) groups linked via a propylamine backbone.

The molecular formula C₄₂H₈₅N₃O₂ indicates a long-chain hydrocarbon framework with 42 carbon atoms, 85 hydrogen atoms, three nitrogen atoms, and two oxygen atoms. Structurally, the molecule features:

  • Primary amide groups : Derived from stearic acid (octadecanoic acid) at both termini.
  • Aminopropyl spacer : A three-carbon chain containing a terminal amine group (-NH₂) that bridges the two stearamide units.
  • Secondary amide linkage : Connects the aminopropyl chain to the stearoyl moieties via nitrogen atoms.

The rotatable bond count of 39 and topological polar surface area of 75.4 Ų highlight conformational flexibility and moderate polarity, respectively.

CAS Registry Number (89394-72-9) and EINECS (289-497-5) Classification

The compound is universally recognized by its CAS Registry Number 89394-72-9 , a unique identifier assigned by the Chemical Abstracts Service. This alphanumeric code ensures unambiguous referencing in regulatory documents, safety databases, and scientific literature.

Within the European Union, the EINECS (European Inventory of Existing Commercial Chemical Substances) number 289-497-5 further categorizes it as an existing substance marketed prior to September 1981. This classification streamlines compliance with REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations.

Synonymous Terminology and Cross-Platform Identifiers (DTXSID40237636, Wikidata Q83119831)

Multiple synonymous names and identifiers exist for this compound, including:

  • N-(3-Aminopropyl)stearamide, N-[3-(stearoylamino)propyl] derivative (PubChem)
  • Octadecanamide, N-(3-aminopropyl)-, N-[3-[(1-oxooctadecyl)amino]propyl] deriv. (CAS Common Chemistry)

Standardized identifiers across platforms include:

Identifier Type Value
DSSTox Substance ID DTXSID40237636
Wikidata ID Q83119831
Nikkaji Number J348.590K

These identifiers enable interoperability between chemical databases such as PubChem, EPA’s CompTox Chemicals Dashboard, and the NORMAN Suspect List Exchange. The Wikidata entry Q83119831 further integrates this compound into linked open data ecosystems, enhancing machine-readability in computational toxicology studies.

Properties

CAS No.

89394-72-9

Molecular Formula

C42H85N3O2

Molecular Weight

664.1 g/mol

IUPAC Name

N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide

InChI

InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46)

InChI Key

DLGIIVIYELBMDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Amidation of Stearic Acid with 3-Aminopropylamine

  • Reactants : Stearic acid and 3-aminopropylamine.
  • Procedure : Stearic acid is first activated, often by conversion to stearoyl chloride using reagents like thionyl chloride or oxalyl chloride. The activated acid chloride is then reacted with 3-aminopropylamine in anhydrous conditions.
  • Conditions : The reaction is typically performed at temperatures ranging from 50°C to 100°C under nitrogen atmosphere to avoid moisture.
  • Purification : The crude product is purified by recrystallization or chromatography to achieve high purity (98-99%).
  • Yield : High yields (>85%) are reported with minimal by-products due to the clean amidation process.

Alternative Direct Amidation

  • Direct coupling of stearic acid with 3-aminopropylamine using coupling agents such as carbodiimides (e.g., DCC or EDC) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
  • Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Advantages : Avoids the need for acid chloride intermediates, reducing hazardous reagents.
  • Limitations : Requires careful control of reaction time and temperature to prevent side reactions and ensure complete conversion.

Synthesis of N-(3-(Stearoylamino)propyl) Derivative

  • This derivative involves a secondary amidation step , where the initial N-(3-aminopropyl)stearamide undergoes further reaction with stearic acid or its activated form.
  • The process is similar to the first amidation but requires stoichiometric control to avoid polymerization or cross-linking.
  • Reaction monitoring by chromatographic techniques (e.g., HPLC or GC) ensures the desired mono- or di-substituted product is obtained.

Industrial Scale Considerations

  • The synthesis is scalable with optimized reaction times (2-6 hours) and temperatures (30-70°C).
  • Use of solvents and reagents is minimized to reduce environmental impact.
  • Purification steps are streamlined to reduce energy consumption and waste generation.
  • The process yields products with purity levels suitable for research and industrial applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Acid chloride amidation Stearoyl chloride, 3-aminopropylamine 50-100°C, inert atmosphere 85-95 98-99 High yield, clean reaction Requires hazardous reagents
Direct amidation with coupling agents Stearic acid, 3-aminopropylamine, DCC/EDC, DMAP Room temp to 50°C, organic solvent 75-90 95-98 Avoids acid chlorides, milder Longer reaction time, side reactions possible
Secondary amidation for derivative N-(3-aminopropyl)stearamide, stearic acid or derivative 30-70°C, controlled stoichiometry 80-90 97-99 Enables complex derivatives Requires precise control

Research Findings and Challenges

  • The amidation reactions for this compound class are well-established with high selectivity and minimal by-products, as confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
  • Purity is critical for applications, and the synthesis methods yield products with >98% purity.
  • The main challenge lies in controlling the degree of substitution in derivatives to avoid polymerization or cross-linking.
  • Starting materials' purity, especially of 3-aminopropylamine, significantly affects the final product quality.
  • Environmental and safety considerations favor direct amidation methods over acid chloride routes, though the latter remains popular for industrial scale due to efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Polymer Modifications
N-(3-Aminopropyl)stearamide is utilized as a coupling agent in the formulation of polymer composites. Its presence enhances the interfacial adhesion between hydrophilic fillers and hydrophobic polymer matrices, improving mechanical properties such as tensile strength and impact resistance. This application is particularly relevant in the development of nanocomposites where the dispersion of nanoparticles within a polymer matrix is crucial for achieving desired performance characteristics.

Surface Modification
The compound serves as a surface modifier for various materials, including metals and ceramics. By forming a thin layer on surfaces, it can enhance properties such as corrosion resistance and hydrophobicity. These modifications are essential in industries like automotive and aerospace, where material durability is critical.

Pharmaceutical Applications

Drug Delivery Systems
N-(3-Aminopropyl)stearamide has been explored for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in formulating medications for poorly soluble compounds.

Cosmetic Formulations
In the cosmetics industry, this compound acts as an emulsifier and surfactant. It stabilizes formulations by reducing surface tension, which is essential for creams and lotions to maintain consistency and enhance skin absorption. Additionally, its conditioning properties make it suitable for hair care products.

Environmental Applications

Biodegradability Studies
Research indicates that N-(3-Aminopropyl)stearamide exhibits favorable biodegradability profiles compared to traditional surfactants. Studies demonstrate that it can be broken down by microbial action in environmental settings, making it a candidate for eco-friendly formulations in detergents and cleaning products.

Toxicity Assessments
The compound's safety profile has been evaluated through various toxicity studies. It has shown low acute toxicity levels in aquatic organisms, suggesting that it may pose a reduced risk to aquatic ecosystems when used in consumer products . Such assessments are crucial for regulatory compliance and environmental safety.

Case Studies

StudyApplicationFindings
Polymer Composite Enhancement Utilization as a coupling agent in epoxy resinsImproved mechanical strength and thermal stability of composites containing stearic acid derivatives .
Drug Delivery Research Development of micellar systems for anticancer drugsEnhanced solubility and controlled release profiles were observed with N-(3-Aminopropyl)stearamide-based formulations .
Environmental Impact Study Assessment of biodegradability in aquatic environmentsDemonstrated rapid degradation rates and low toxicity to fish species .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative involves its interaction with cell membranes and proteins. The aminopropyl group allows it to form hydrogen bonds with various biomolecules, while the stearoylamino group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) N-[3-(Dimethylamino)propyl]stearamide
  • Structure: Replaces the primary amine (-NH2) with a tertiary dimethylamino (-N(CH3)2) group.
  • Properties: The tertiary amine reduces hydrophilicity and basicity compared to the primary amine in N-(3-Aminopropyl)stearamide. This modification may enhance stability in acidic environments but limit hydrogen-bonding interactions .
  • Applications : Likely used in emulsifiers or corrosion inhibitors due to its moderate polarity.
b) N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
  • Structure : Features dual amine groups (primary and secondary) with a dodecyl (C12) chain.
  • Properties : Higher amine content increases water solubility and reactivity, enabling applications in epoxy curing agents or chelating agents. The shorter alkyl chain (C12 vs. C18) reduces lipophilicity compared to the stearamide derivative .
  • Safety: Limited toxicological data available, similar to N-(3-Aminopropyl)stearamide .
c) Perfluorinated Amides (e.g., N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride)
  • Structure : Incorporates perfluoroalkyl chains and quaternary ammonium groups.
  • Properties : Extreme hydrophobicity and chemical inertness due to fluorine substituents, contrasting with the biodegradable stearoyl chain in the target compound. Used in firefighting foams or water-repellent coatings .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Solubility Applications Safety Profile
N-(3-Aminopropyl)stearamide C21H43N2O Primary amine, stearamide Low in water Surfactants, drug delivery Limited toxicological data
N-[3-(Dimethylamino)propyl]stearamide C23H48N2O Tertiary amine, stearamide Moderate in organic solvents Emulsifiers, coatings Not thoroughly studied
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine C18H41N3 Primary/secondary amines High in polar solvents Epoxy resins, chelators Limited data
N-[3-(Perfluorooctanoylamido)propyl]-... C14H15F17N2O2 Perfluoroalkyl, quaternary ammonium Insoluble in water Firefighting foams, coatings Persistent environmental hazard

Biological Activity

N-(3-Aminopropyl)stearamide, also known as N-(3-(stearoylamino)propyl) derivative, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of N-(3-Aminopropyl)stearamide typically involves the amidation of stearic acid with 3-aminopropylamine. The general procedure includes:

  • Activation of Stearic Acid : Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
  • Amidation Reaction : The activated stearic acid is reacted with 3-aminopropylamine in an organic solvent, often dichloromethane (DCM), under controlled conditions to yield the desired product.

Antimicrobial Properties

N-(3-Aminopropyl)stearamide exhibits significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that the stearamide backbone enhances membrane permeability, which is crucial for antimicrobial action.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μM)Bacterial Strain
N-(3-Aminopropyl)stearamide20Escherichia coli
N-(3-((3-Aminopropyl)amino)propyl)stearamide15Staphylococcus aureus
Control>100Various

Anti-inflammatory Effects

Research indicates that N-(3-Aminopropyl)stearamide may also possess anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

The mechanism of action for N-(3-Aminopropyl)stearamide involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. This integration can modulate protein activity, potentially enhancing or inhibiting their functions.

Applications in Drug Delivery

Due to its ability to interact effectively with cellular membranes, N-(3-Aminopropyl)stearamide is being investigated for use in drug delivery systems. Its amphiphilic characteristics are advantageous for formulating liposomes or nanoparticles that can encapsulate therapeutic agents and facilitate their transport across biological barriers.

Case Studies

Several studies have explored the biological effects of N-(3-Aminopropyl)stearamide:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced bacterial growth in cultures treated with various concentrations, confirming its antimicrobial efficacy.
  • In Vivo Studies : Animal models treated with formulations containing N-(3-Aminopropyl)stearamide showed reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminopropyl)stearamide derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reductive amination or coupling reactions. For example, reductive amination of stearamide with 3-aminopropylamine using sodium cyanoborohydride in solvents like dichloromethane or tetrahydrofuran is common. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:aldehyde), reaction temperature (25–50°C), and reducing agent concentration. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of N-(3-Aminopropyl)stearamide derivatives?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify amine and stearoyl group integration.
  • FT-IR : Peaks at ~1640 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching theoretical molecular weights (e.g., C21_{21}H43_{43}N3_3O for stearamide derivatives).
  • Elemental Analysis : Confirmation of C, H, N ratios within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling N-(3-Aminopropyl)stearamide derivatives in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Skin Corrosion Category 1B).
  • Ventilation : Use fume hoods to avoid inhalation (Acute Oral Toxicity Category 3).
  • Waste Disposal : Neutralize residues with 10% acetic acid before disposal. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

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